3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one
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Overview
Description
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one is a heterocyclic compound that features a tetrazole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one typically involves the formation of the tetrazole ring followed by its fusion to the quinoline structure. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the tetrazole ring.
Condensation Reactions: Condensation of quinoline derivatives with tetrazole precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch Processing: Utilizing batch reactors to control the reaction conditions and optimize yield.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The tetrazole and quinoline rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the tetrazole or quinoline rings.
Scientific Research Applications
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-(1H-tetrazol-5-yl)-1H-indole.
Quinoline Derivatives: Compounds with quinoline moieties, such as 8-hydroxyquinoline.
Uniqueness
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one is unique due to its combined tetrazole and quinoline structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61338-59-8 |
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Molecular Formula |
C13H13N5O2 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
8-propan-2-yloxy-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C13H13N5O2/c1-7(2)20-10-5-3-4-8-11(10)14-6-9(12(8)19)13-15-17-18-16-13/h3-7H,1-2H3,(H,14,19)(H,15,16,17,18) |
InChI Key |
RBEFGFSUDBMWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1NC=C(C2=O)C3=NNN=N3 |
Origin of Product |
United States |
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